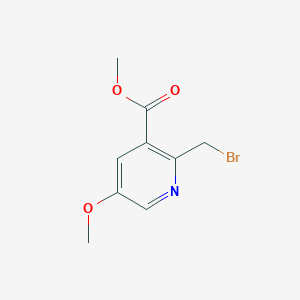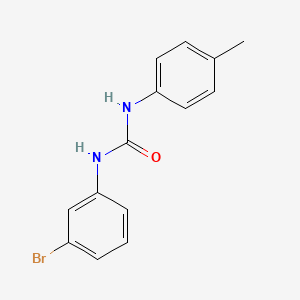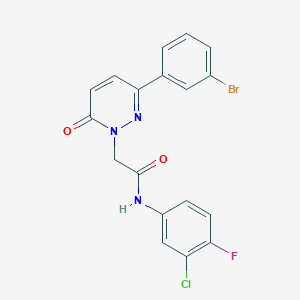
(Z)-2-(3,5-dimethoxyphenoxy)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 5 positions, and an imidamide group with a hydroxy substituent
Métodos De Preparación
The synthesis of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 3,5-dimethoxyphenol with chloroacetone in the presence of potassium carbonate under reflux conditions in acetone. This reaction yields the corresponding ether, which is then reacted with N,N-dimethylformamide-dimethyl acetal at elevated temperatures to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. Molecular docking studies have shown that the compound can effectively inhibit certain enzymes, such as aspulvinone dimethylallyltransferase .
Comparación Con Compuestos Similares
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
5-[2-(3,5-dimethoxyphenoxy)ethyl]-2H-1,2,3,4-tetrazole: This compound contains a tetrazole ring instead of the imidamide group, which may result in different chemical and biological properties.
(2Z)-3-{4-[(1R)-1-amino-2-hydroxyethyl]-2,5-dimethoxyphenoxy}-2-hydroxyprop-2-enoic acid: This compound has a hydroxyprop-2-enoic acid moiety, which may affect its reactivity and biological activity.
The uniqueness of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-3-8(15-2)5-9(4-7)16-6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Clave InChI |
XNLBFXYHPLDXOP-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)OC/C(=N/O)/N)OC |
SMILES canónico |
COC1=CC(=CC(=C1)OCC(=NO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)
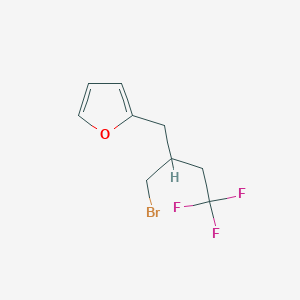

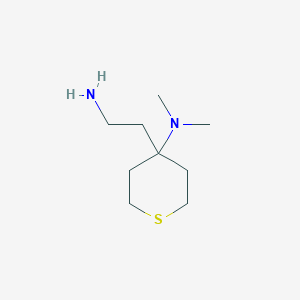
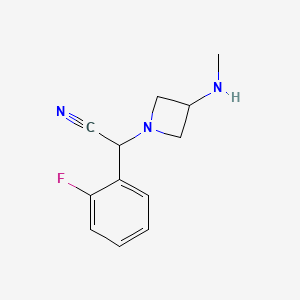


![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
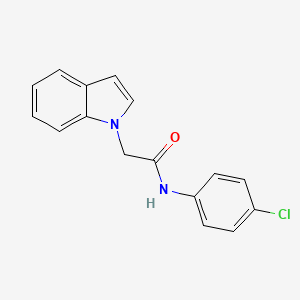
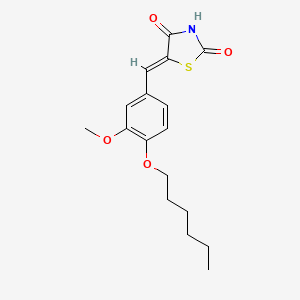
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
